

chemical structure and stereochemistry of 1,4-dibromohexane

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Compound of Interest

Compound Name: 1,4-Dibromohexane

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **1,4-Dibromohexane** and its Cyclic Analog, 1,4-Dibromocyclohexane

This guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and spectroscopic properties of **1,4-dibromohexane** and its cyclic counterpart, 1,4-dibromocyclohexane. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

1,4-Dibromohexane

1.1. Chemical Structure and IUPAC Nomenclature

1,4-Dibromohexane is an acyclic organobromine compound with the chemical formula $C_6H_{12}Br_2$.^[1] Its structure consists of a six-carbon chain where bromine atoms are substituted at the first and fourth carbon positions. The systematic IUPAC name for this compound is **1,4-dibromohexane**.^[1]

1.2. Stereochemistry

The carbon atom at the fourth position (C4) in the **1,4-dibromohexane** molecule is a chiral center. This is because it is bonded to four different groups: a hydrogen atom, a bromine atom, a propyl group ($-CH_2CH_2CH_3$), and a bromopropyl group ($-CH_2CH_2CH_2Br$). Consequently, **1,4-dibromohexane** exists as a pair of enantiomers: (R)-**1,4-dibromohexane** and (S)-**1,4-dibromohexane**.

dibromohexane. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

Figure 1: Enantiomers of **1,4-dibromohexane**.

1.3. Physicochemical and Spectroscopic Data

Quantitative data for **1,4-dibromohexane** is summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ Br ₂	[1]
Molecular Weight	243.97 g/mol	[1]
CAS Number	25118-28-9	[1]
Predicted ¹ H NMR		
δ (ppm)	~4.1 (m, 1H, CHBr)	
	~3.4 (t, 2H, CH ₂ Br)	
	~1.7-2.2 (m, 6H, CH ₂)	
	~0.9 (t, 3H, CH ₃)	
Predicted ¹³ C NMR		
δ (ppm)	~55 (CHBr)	
	~38 (CH ₂)	
	~35 (CH ₂ Br)	
	~33 (CH ₂)	
	~20 (CH ₂)	
	~14 (CH ₃)	
IR Spectroscopy		
ν (cm ⁻¹)	2960-2850 (C-H stretch)	
	1465-1430 (C-H bend)	
	640-550 (C-Br stretch)	

1.4. Experimental Protocols: Synthesis of **1,4-Dibromohexane**

1,4-Dibromohexane can be synthesized from 1,4-hexanediol via a nucleophilic substitution reaction using hydrobromic acid.

Objective: To synthesize **1,4-dibromohexane** from 1,4-hexanediol.

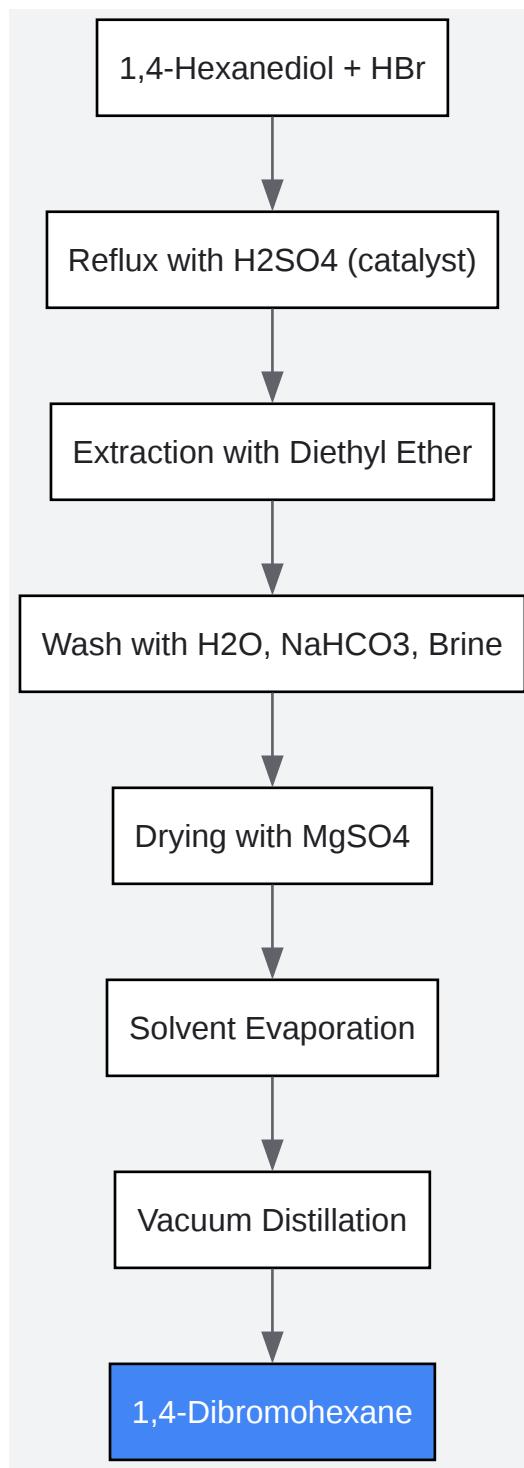
Materials:

- 1,4-hexanediol
- Concentrated hydrobromic acid (48%)
- Concentrated sulfuric acid (catalyst)
- Diethyl ether (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

- In a round-bottom flask, combine 1,4-hexanediol and an excess of 48% hydrobromic acid.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
- Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the solvent by rotary evaporation.

- Purify the crude product by vacuum distillation to obtain **1,4-dibromohexane**.



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Figure 2: Synthesis workflow for **1,4-dibromohexane**.

1,4-Dibromocyclohexane

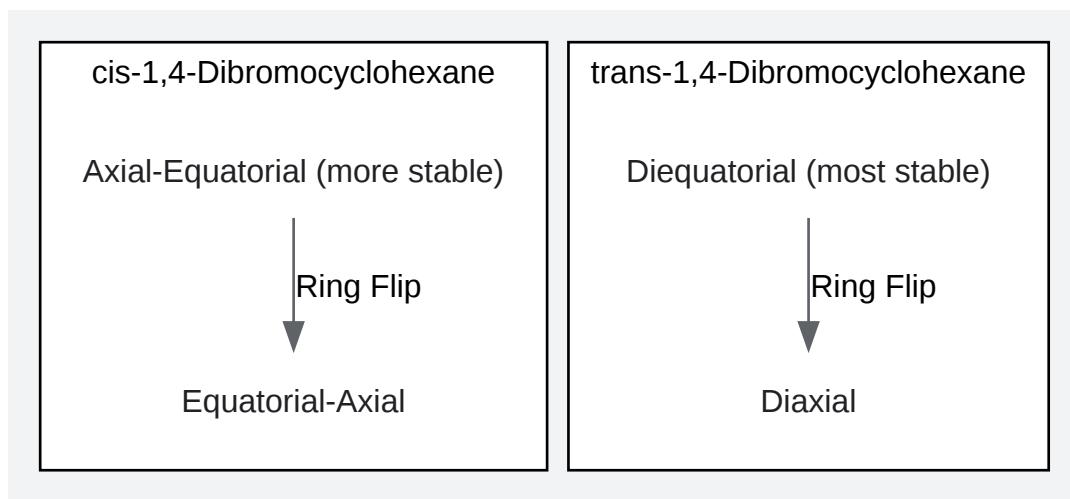
2.1. Chemical Structure and IUPAC Nomenclature

1,4-Dibromocyclohexane is a cyclic organobromine compound with the chemical formula $C_6H_{10}Br_2$.^[2] Its structure consists of a cyclohexane ring with bromine atoms attached to the first and fourth carbon atoms. The systematic IUPAC name is 1,4-dibromocyclohexane.^[3]

2.2. Stereochemistry

1,4-Dibromocyclohexane exhibits cis-trans isomerism.

- **cis-1,4-Dibromocyclohexane:** The two bromine atoms are on the same side of the cyclohexane ring. In the most stable chair conformation, one bromine atom is in an axial position and the other is in an equatorial position. The ring can flip, interconverting the axial and equatorial positions of the bromine atoms.
- **trans-1,4-Dibromocyclohexane:** The two bromine atoms are on opposite sides of the ring. This isomer can exist in two chair conformations: a diaxial conformation and a diequatorial conformation. The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions.



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Figure 3: Conformational isomers of 1,4-dibromocyclohexane.

2.3. Physicochemical and Spectroscopic Data

Quantitative data for the isomers of 1,4-dibromocyclohexane are summarized below.

Property	cis-1,4-Dibromocyclohexane	trans-1,4-Dibromocyclohexane	Reference
Molecular Formula	C ₆ H ₁₀ Br ₂	C ₆ H ₁₀ Br ₂	[2]
Molecular Weight	241.95 g/mol	241.95 g/mol	[2]
CAS Number	16661-99-7	13618-83-2	[3] [4]
Melting Point	113 °C	[4]	
Predicted ¹ H NMR			
δ (ppm)	~4.5 (br s, 2H, CHBr)	~4.0 (m, 2H, CHBr)	
~2.2-1.8 (m, 8H, CH ₂)	~2.4 & 1.9 (m, 8H, CH ₂)		
Predicted ¹³ C NMR			
δ (ppm)	~50 (CHBr)	~52 (CHBr)	
~32 (CH ₂)	~34 (CH ₂)		
IR Spectroscopy			
ν (cm ⁻¹)	2940-2860 (C-H stretch)	2940-2860 (C-H stretch)	[2]
1445 (C-H bend)	1440 (C-H bend)	[2]	
680 (C-Br stretch)	690 (C-Br stretch)	[2]	

2.4. Experimental Protocols: Synthesis of 1,4-Dibromocyclohexane

The synthesis of cis- and trans-1,4-dibromocyclohexane can be achieved from the corresponding cis- and trans-1,4-cyclohexanediols. Another potential route is the Hunsdiecker reaction of a suitable dicarboxylic acid derivative.

Objective: To synthesize 1,4-dibromocyclohexane from 1,4-cyclohexanediol.

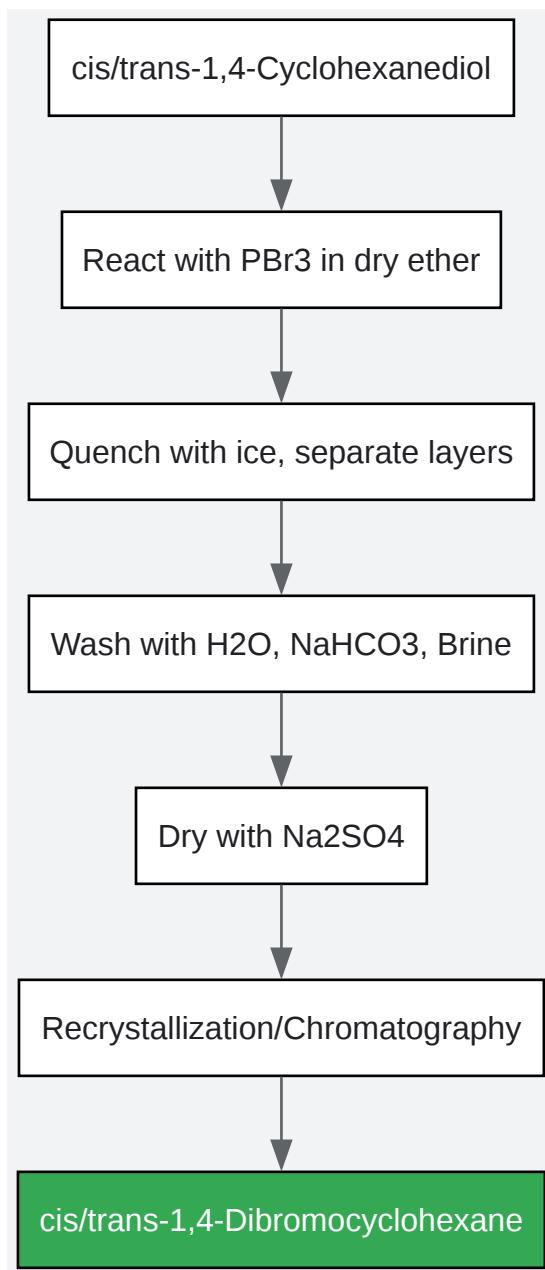
Materials:

- cis- or trans-1,4-cyclohexanediol
- Phosphorus tribromide (PBr_3)
- Pyridine (optional, to neutralize HBr byproduct)
- Dry diethyl ether or other anhydrous solvent
- Round-bottom flask, dropping funnel, reflux condenser, ice bath
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve the respective isomer of 1,4-cyclohexanediol in dry diethyl ether.
- Cool the solution in an ice bath.
- Slowly add phosphorus tribromide dropwise to the cooled solution with stirring. A small amount of pyridine can be added to the reaction mixture.
- After the addition is complete, allow the reaction to warm to room temperature and then reflux for a few hours.
- Cool the reaction mixture and carefully pour it over ice.
- Separate the organic layer and wash it with cold water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and remove the solvent under reduced pressure.

- The resulting crude product can be purified by recrystallization or column chromatography to yield the desired isomer of 1,4-dibromocyclohexane.



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Figure 4: Synthesis workflow for 1,4-dibromocyclohexane.

Conclusion

This technical guide has detailed the chemical structures, stereochemical properties, and synthetic methodologies for **1,4-dibromohexane** and 1,4-dibromocyclohexane. The key

distinction lies in the acyclic nature of **1,4-dibromohexane**, which possesses a single chiral center leading to enantiomers, and the cyclic structure of 1,4-dibromocyclohexane, which exhibits cis-trans isomerism and conformational complexities. The provided experimental protocols and spectroscopic data serve as a valuable resource for chemists in research and development.

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